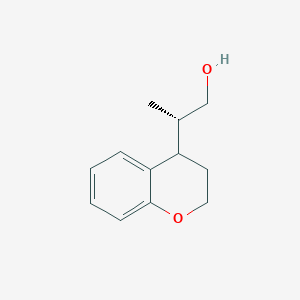
(2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-ol is a chiral compound belonging to the class of chroman derivatives. Chromans are known for their diverse biological activities and are often found in natural products. This compound features a chroman ring system fused with a propanol side chain, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydro-2H-chromen-4-one and a suitable chiral auxiliary.
Reduction: The chromenone is reduced to the corresponding chromanol using a reducing agent like sodium borohydride (NaBH4) under mild conditions.
Chiral Resolution: The racemic mixture of the chromanol is resolved into its enantiomers using chiral chromatography or enzymatic resolution.
Grignard Reaction: The resolved (S)-chromanol is then subjected to a Grignard reaction with a suitable Grignard reagent to introduce the propanol side chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated chiral resolution techniques can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The chroman ring can be further reduced to a tetrahydrochroman using hydrogenation catalysts.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) followed by nucleophilic substitution.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM), room temperature.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), elevated pressure.
Substitution: TsCl, pyridine, followed by nucleophiles like sodium azide (NaN3).
Major Products
Oxidation: (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-one.
Reduction: (2S)-2-(3,4,5,6-Tetrahydro-2H-chromen-4-yl)propan-1-ol.
Substitution: (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-yl azide.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its role in drug development, particularly in the design of chiral pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific chiral properties.
Wirkmechanismus
The mechanism of action of (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The chroman ring system can interact with hydrophobic pockets in proteins, modulating their activity. These interactions can lead to antioxidant effects by scavenging free radicals and inhibiting oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-ol: The enantiomer of the compound with similar but distinct biological activities.
Chromanol derivatives: Compounds with variations in the chroman ring or side chain, such as tocopherols (vitamin E) and chromanols with different substituents.
Uniqueness
(2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-ol is unique due to its specific chiral configuration, which can lead to different biological activities compared to its enantiomer and other chromanol derivatives. Its ability to interact with specific molecular targets makes it a valuable compound in various fields of research.
Eigenschaften
IUPAC Name |
(2S)-2-(3,4-dihydro-2H-chromen-4-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(8-13)10-6-7-14-12-5-3-2-4-11(10)12/h2-5,9-10,13H,6-8H2,1H3/t9-,10?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGJIDQRDPWQCY-YHMJZVADSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCOC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1CCOC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













